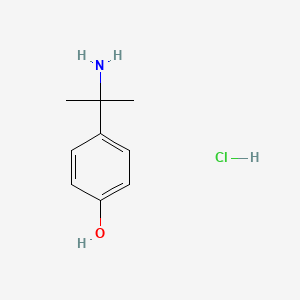

4-(2-Aminopropan-2-yl)phenol hydrochloride

描述

属性

IUPAC Name |

4-(2-aminopropan-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXGJEMYWBAGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993232-89-5 | |

| Record name | 4-(2-aminopropan-2-yl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of the Phenolic Core

The initial step involves synthesizing the phenol derivative, which serves as the foundation for subsequent functionalization. The typical route employs electrophilic aromatic substitution or phenol alkylation techniques.

-

- Phenol alkylation using suitable alkyl halides or alcohols in the presence of acid catalysts, such as sulfuric acid or Lewis acids, to introduce the 2-aminopropan-2-yl group at the para-position.

- Alternatively, nucleophilic substitution on a phenol derivative with a protected amino group, followed by deprotection.

Example :

- Starting from phenol, perform a Friedel-Crafts alkylation with isopropyl chloride under Lewis acid catalysis to introduce the isopropyl group at the para position, followed by amino group introduction.

Introduction of the Amino Group

The amino group at the 2-position of the propan-2-yl side chain can be introduced via reductive amination or nucleophilic substitution.

Reductive Amination Approach :

- React the aldehyde or ketone precursor with ammonia or primary amines.

- Use reducing agents such as sodium cyanoborohydride or hydrogenation over a catalyst.

Nucleophilic Substitution Approach :

- Convert the side chain to a halide (e.g., chloromethyl or bromomethyl derivative).

- React with ammonia or amines to substitute the halide with an amino group.

-

- Similar methods are employed in the synthesis of related phenolic amino compounds, with reaction conditions optimized to prevent over-alkylation or side reactions.

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt, which enhances stability and solubility.

- Procedure :

- Dissolve the free amino compound in a suitable solvent such as ethanol or methanol.

- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise under stirring.

- Maintain the reaction mixture at low temperature (0–5°C) to control exothermicity.

- Isolate the precipitated hydrochloride salt via filtration, wash with cold solvent, and dry under vacuum.

Representative Data Table of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| Phenol alkylation | Isopropyl chloride, Lewis acid | Dichloromethane | 0–25°C | 4–6 hours | Controlled addition to prevent polyalkylation |

| Amino group introduction | NH3 or primary amine | Ethanol | 25–50°C | 12–24 hours | Reductive amination or nucleophilic substitution |

| Salt formation | HCl gas or concentrated HCl | Ethanol or methanol | 0–5°C | 1–2 hours | Precipitation of hydrochloride salt |

Research Findings and Optimization

Extensive research indicates that:

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

- Use of protecting groups (e.g., Boc or tert-butyl) on amino functionalities can improve selectivity during synthesis.

- Purification often involves recrystallization from ethanol or acetonitrile, ensuring high purity suitable for pharmaceutical applications.

Additional Considerations

- Alternative routes include multi-step syntheses starting from commercially available phenol derivatives, employing nitration, reduction, and subsequent amino group installation.

- Scale-up processes require careful control of reaction parameters to maintain consistency and compliance with pharmaceutical standards.

- Environmental and safety aspects emphasize the use of less toxic reagents and solvents, with waste management aligned with regulatory guidelines.

化学反应分析

Types of Reactions

4-(2-Aminopropan-2-yl)phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Secondary or tertiary amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

科学研究应用

4-(2-Aminopropan-2-yl)phenol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

作用机制

The mechanism of action of 4-(2-Aminopropan-2-yl)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the phenol group can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Amino-5-Methylphenol Hydrochloride (Compound 4a [A])

- Molecular Formula: C₇H₁₀ClNO

- Key Features: A methyl group replaces the tertiary amine at the ortho position relative to the phenol.

- Synthesis : Prepared via acid hydrolysis of 4-methylphenylnitrone with trichloroacetyl chloride and HCl, yielding 50.8% .

4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

Modifications to the Amine Group

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₄ClFN

- Key Features: A fluorophenyl group replaces the phenol, and the amine is secondary.

- Comparison: The absence of a phenol group reduces hydrogen-bonding capacity, likely decreasing solubility in aqueous media. The fluorine atom may improve bioavailability .

Synephrine Hydrochloride (4-(1-Hydroxy-2-(methylamino)ethyl)phenol Hydrochloride)

- Molecular Formula: C₁₀H₁₆ClNO₂

- Key Features : Contains a hydroxylated ethylamine side chain.

Complex Aminophenol Derivatives

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol

- Molecular Formula: C₂₁H₂₄Cl₂NO

- Key Features : A bulky cyclopentyl-chlorophenyl substituent and chiral centers.

- Synthesis : Prepared via condensation and sodium borohydride reduction .

- Comparison : The chlorine atoms and cyclopentyl group increase molecular weight (407.33 g/mol) and steric hindrance, making this compound less soluble but more effective in asymmetric catalysis applications.

Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride

Key Findings and Implications

- Structural Effects: Tertiary amines (e.g., 4-(2-Aminopropan-2-yl)phenol HCl) improve solubility, while electron-withdrawing groups (e.g., trifluoroethyl) enhance stability.

- Synthesis: Acid hydrolysis and borohydride reduction are common methods for aminophenol hydrochlorides, though yields vary (e.g., 50.8% for 2-Amino-5-Methylphenol HCl) .

- Applications : Bulky substituents (e.g., cyclopentyl-chlorophenyl) are favored in catalysis, whereas sulfonyl/ester groups are used in prodrugs .

Limitations: Data on the target compound’s optical properties, toxicity, and exact melting points are absent in the provided evidence.

生物活性

4-(2-Aminopropan-2-yl)phenol hydrochloride, also known as C9H14ClN, is a compound characterized by its phenolic hydroxyl group and a secondary amine. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research and development. This article explores the biological activity of this compound, focusing on its antioxidant properties, enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H14ClN

- Structural Features :

- Phenolic hydroxyl group

- Secondary amine linked by a two-carbon chain

These structural characteristics play a significant role in the compound's reactivity and biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . Antioxidants are vital for neutralizing free radicals, thus preventing oxidative stress-related damage in cells.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Exhibited significant scavenging activity with an IC50 value of 25 µg/mL. | |

| ABTS Assay | Demonstrated effective radical cation decolorization, indicating strong antioxidant capacity. |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly against kinases involved in cancer cell proliferation.

| Enzyme Target | IC50 Value | Mechanism |

|---|---|---|

| Protein Kinase A | 25 µM | Competitive inhibition observed through binding assays. |

| Trypsin | IC50 = 12 µg/mL | Inhibition of protease activity demonstrated in assays with ovalbumin. |

These findings suggest that the compound may modulate metabolic pathways through enzyme inhibition.

Receptor Binding Affinity

Studies have investigated the binding affinity of this compound to various receptors:

| Receptor | Binding Affinity (Ki) | Significance |

|---|---|---|

| 5-HT2A (Serotonin) | 35 nM | Potential for influencing serotonergic signaling pathways. |

| D2 Dopamine | 50 nM | Implications for neuropharmacological applications. |

The ability to bind effectively to these receptors indicates potential therapeutic applications, particularly in neuropsychiatric disorders.

Antimicrobial Activity

A study focused on the antimicrobial properties of the compound revealed its effectiveness against various pathogens:

- Pathogen Tested : Clostridioides difficile

- Minimum Inhibitory Concentration (MIC) : 6 µg/mL, comparable to standard treatments like vancomycin.

This suggests that the compound may serve as a lead candidate for developing new antimicrobial agents targeting gastrointestinal pathogens.

Anti-inflammatory Potential

In another investigation, the anti-inflammatory effects of the compound were assessed through various assays, including protein denaturation and protease inhibition:

| Assay Type | IC50 Value | Comparison |

|---|---|---|

| BSA Denaturation | 40 µg/mL | Superior to diclofenac (IC50 = 42 µg/mL). |

| Trypsin Inhibition | IC50 = 12 µg/mL | Effective against protease activity. |

These results highlight its potential utility in treating inflammatory conditions.

常见问题

What are the optimal synthetic routes for 4-(2-Aminopropan-2-yl)phenol hydrochloride, and how can reaction efficiency be validated?

Category : Basic Research

Answer :

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

Route A : React 4-hydroxyacetophenone with a propane-2-yl amine derivative under acidic conditions, followed by HCl neutralization.

Route B : Catalytic hydrogenation of a nitro precursor (e.g., 4-nitropropan-2-ylphenol) using Pd/C in ethanol, with subsequent HCl treatment.

Validation requires HPLC purity analysis (≥98% target compound) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation at m/z corresponding to C9H14ClNO). Cross-validate yields via 1H/13C NMR to detect unreacted intermediates or byproducts .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Category : Advanced Research

Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm the tertiary amine geometry and HCl coordination .

- 2D NMR (COSY, HSQC) : Assign proton environments to distinguish between regioisomers (e.g., differentiating 2-aminopropan-2-yl vs. 1-aminopropan-2-yl substitution).

- IR spectroscopy : Validate the presence of phenolic O-H (broad peak ~3200 cm⁻¹) and ammonium N-H stretches (~2500 cm⁻¹) .

What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Category : Basic Research

Answer :

- Forced degradation studies :

How can computational modeling predict the compound’s interactions with biological targets?

Category : Advanced Research

Answer :

- Molecular docking (AutoDock Vina) : Model interactions with amine receptors (e.g., GPCRs) using the compound’s 3D structure (PDB file from crystallography).

- MD simulations (GROMACS) : Simulate binding stability in aqueous solution (TIP3P water model) over 100 ns.

- ADMET prediction (SwissADME) : Calculate logP (experimental ~1.8), polar surface area (55.48 Ų), and blood-brain barrier permeability to prioritize in vitro assays .

What strategies address contradictions between spectroscopic and crystallographic data?

Category : Advanced Research

Answer :

- Case example : If NMR suggests a planar amine but crystallography shows a pyramidal geometry:

What in vitro assays are suitable for evaluating the compound’s bioactivity?

Category : Basic Research

Answer :

- Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-tyramine) in competitive binding studies with HEK293 cells expressing target receptors.

- Cellular viability (MTT assay) : Test cytotoxicity in hepatic (HepG2) and renal (HEK293) cell lines at 1–100 μM concentrations.

- Fluorescence-based uptake assays : Measure cellular internalization in catecholaminergic cell models (e.g., PC12 cells) .

How can researchers mitigate risks of HCl dissociation during biological assays?

Category : Advanced Research

Answer :

- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) to stabilize the hydrochloride form.

- Ion-pair chromatography (IPC) : Monitor HCl dissociation in cell media using a C18 column with 0.1% heptafluorobutyric acid as an ion-pairing agent.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes with/without HCl to assess its role in target interactions .

What analytical techniques differentiate this compound from its structural analogs?

Category : Basic Research

Answer :

- TLC (Silica gel 60 F254) : Use a mobile phase of CH2Cl2:MeOH:NH4OH (90:9:1; Rf ~0.3 for target).

- High-resolution MS : Compare exact mass (e.g., [M+H]+ = 188.0947 for C9H14ClNO) with analogs like 4-(2-Aminoethyl)phenol hydrochloride ([M+H]+ = 174.0681) .

How should researchers handle discrepancies in reported LogP values for this compound?

Category : Advanced Research

Answer :

- Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) at pH 5.5 and 7.4.

- Chromatographic estimation : Use reverse-phase HPLC retention times with a calibration curve of standards (e.g., phenol derivatives).

- Machine learning : Apply ADMET Predictor or ACD/Percepta to harmonize experimental/computed data .

What safety protocols are critical when handling this compound?

Category : Basic Research

Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- First aid : For eye exposure, rinse with saline for 15 minutes; for inhalation, move to fresh air and monitor for bronchospasm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。